molecular formula C15H19N5O3 B3060897 Destetrahydrofuranyl terazosin CAS No. 102714-74-9

Destetrahydrofuranyl terazosin

Cat. No.: B3060897
CAS No.: 102714-74-9
M. Wt: 317.34 g/mol
InChI Key: LYWLXJIJCXEGCI-UHFFFAOYSA-N
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Description

Destetrahydrofuranyl terazosin is a chemical compound with the molecular formula C15H19N5O3. It is a derivative of terazosin, which is known for its use as an alpha-1 adrenergic antagonist. This compound is primarily used in the treatment of benign prostatic hyperplasia and hypertension .

Mechanism of Action

Target of Action

Destetrahydrofuranyl terazosin, also known as terazosin, is a quinazoline derivative alpha-1-selective adrenergic blocking agent . Its primary targets are the alpha-1-adrenoceptors . These receptors are found in various tissues throughout the body, but they play a crucial role in the smooth muscle of blood vessels and the prostate .

Mode of Action

Terazosin interacts with its targets by selectively blocking the alpha-1-adrenoceptors . This inhibition results in the relaxation of smooth muscle in blood vessels and the prostate . The blocking of these receptors leads to a decrease in arterial tone, which in turn lowers blood pressure and improves urinary flow .

Biochemical Pathways

The action of terazosin affects several biochemical pathways. One of the key pathways influenced by terazosin is the MST1-Foxo3a signaling pathway . By inhibiting this pathway, terazosin enhances mitophagy and alleviates β-cell dysfunction in the context of non-alcoholic fatty pancreas disease (NAFPD) .

Pharmacokinetics

Terazosin exhibits rapid and complete absorption following oral administration . It undergoes extensive hepatic metabolism, and the major route of elimination is via the biliary tract . Small amounts of terazosin are excreted in the urine . The plasma and renal clearances are 80 and 10 ml per minute, respectively . The mean beta-phase half-life is approximately 12 hours . These pharmacokinetic properties impact the bioavailability of terazosin, allowing it to effectively exert its therapeutic effects.

Result of Action

The action of terazosin leads to several molecular and cellular effects. By blocking the alpha-1-adrenoceptors, terazosin causes relaxation of smooth muscle in blood vessels and the prostate, leading to a decrease in blood pressure and an improvement in urinary flow . In the context of NAFPD, terazosin enhances mitophagy and alleviates β-cell dysfunction by suppressing the MST1-Foxo3a signaling pathway .

Action Environment

The action, efficacy, and stability of terazosin can be influenced by various environmental factors. For instance, the presence of food can delay the time to peak plasma concentration by about 40 minutes . . More research is needed to fully understand how other environmental factors may influence the action of terazosin.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of destetrahydrofuranyl terazosin involves several steps, starting from the basic structure of terazosinThe reaction conditions often involve the use of solvents like methanol or ethanol and catalysts such as palladium on carbon .

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves rigorous purification steps, including crystallization and chromatography, to obtain the final product with high purity .

Chemical Reactions Analysis

Types of Reactions

Destetrahydrofuranyl terazosin undergoes various chemical reactions, including:

Common Reagents and Conditions

The reactions of this compound are usually carried out under controlled temperatures and pressures to ensure the desired product formation. Solvents like dichloromethane and acetonitrile are commonly used .

Major Products Formed

The major products formed from these reactions include various derivatives of this compound, which can be further utilized in medicinal chemistry for drug development .

Scientific Research Applications

Destetrahydrofuranyl terazosin has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Destetrahydrofuranyl terazosin is unique due to its specific molecular structure, which allows for selective targeting of alpha-1 adrenergic receptors. This selectivity reduces the risk of side effects compared to other non-selective alpha blockers .

Properties

IUPAC Name

4-(4-amino-6,7-dimethoxyquinazolin-2-yl)piperazine-1-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N5O3/c1-22-12-7-10-11(8-13(12)23-2)17-15(18-14(10)16)20-5-3-19(9-21)4-6-20/h7-9H,3-6H2,1-2H3,(H2,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYWLXJIJCXEGCI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(=C1)C(=NC(=N2)N3CCN(CC3)C=O)N)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901162705
Record name 4-(4-Amino-6,7-dimethoxy-2-quinazolinyl)-1-piperazinecarboxaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901162705
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

317.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

102714-74-9
Record name 4-(4-Amino-6,7-dimethoxy-2-quinazolinyl)-1-piperazinecarboxaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=102714-74-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Destetrahydrofuranyl terazosin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0102714749
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-(4-Amino-6,7-dimethoxy-2-quinazolinyl)-1-piperazinecarboxaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901162705
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name DESTETRAHYDROFURANYL TERAZOSIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/802P08HA53
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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